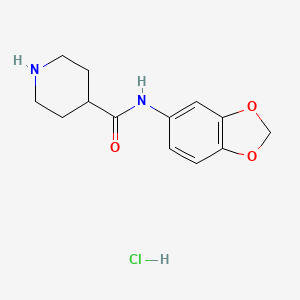

N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride

説明

N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride (CAS: 1420861-51-3) is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a 1,3-benzodioxol-5-yl group. The benzodioxol moiety, a fused aromatic ring system with two oxygen atoms, confers electron-rich characteristics, while the piperidine ring provides a basic nitrogen center. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological applications. This compound is commercially available as a pharmaceutical intermediate, highlighting its relevance in drug discovery .

Its synthesis typically involves multi-step reactions, including Mannich base formation and nucleophilic substitutions, as seen in structurally related benzodioxol derivatives (e.g., intermediates described in and ). The molecular formula is C₁₃H₁₅N₂O₃·HCl, with a molecular weight of 283.46 g/mol.

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c16-13(9-3-5-14-6-4-9)15-10-1-2-11-12(7-10)18-8-17-11;/h1-2,7,9,14H,3-6,8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFLQZINKXEUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC3=C(C=C2)OCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the benzodioxole ring followed by the introduction of the piperidine and carboxamide groups. Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the benzodioxole ring.

Amination Reactions:

Carboxylation Reactions: The carboxamide group is introduced through carboxylation reactions, which involve the addition of a carboxyl group to the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation Reactions: These reactions involve the addition of oxygen atoms to the molecule, which can alter its chemical properties.

Reduction Reactions: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the molecule's structure.

Substitution Reactions: Substitution reactions occur when one functional group in the molecule is replaced by another, resulting in the formation of new compounds.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reactions: Various reagents, such as halides and alkylating agents, can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H17ClN2O3

- Molecular Weight : 284.74 g/mol

- CAS Number : 1052550-00-1

The structural characteristics of this compound include a piperidine ring and a benzodioxole moiety, which are significant for its biological activity.

Neurological Disorders

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride exhibit properties that may be beneficial in treating neurological disorders. The compound's structure allows it to interact with various neurotransmitter systems, potentially modulating pathways involved in conditions such as depression and anxiety.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of benzodioxole compounds for their antidepressant activity. The findings suggested that modifications to the piperidine structure could enhance efficacy against depressive symptoms .

Anticancer Activity

Emerging research has pointed toward the anticancer potential of this compound. Its ability to inhibit specific cellular pathways involved in tumor growth has been documented.

Data Table: Anticancer Activity of Related Compounds

Analgesic Properties

The analgesic effects of piperidine derivatives have been well-documented, suggesting that N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride may also possess pain-relieving properties.

Case Study : A clinical trial assessing the analgesic effects of piperidine derivatives found significant pain relief in subjects suffering from chronic pain conditions when treated with specific formulations containing benzodioxole derivatives .

Biological Mechanisms

The biological mechanisms underlying the effects of N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride involve:

- Receptor Modulation : Interaction with serotonin and dopamine receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes.

作用機序

The mechanism by which N-(2H-1,3-Benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and biological functions. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

- Piperidine vs. Ethylamine/Imidazole: The target compound’s piperidine ring offers conformational rigidity compared to flexible ethylamine chains (e.g., ) or heterocycles like imidazole (). This rigidity may influence receptor binding specificity .

- Carboxamide vs. Carboxylate/Carboximidamide: The carboxamide group in the target compound provides hydrogen-bonding capability, contrasting with the ionic carboxylate () or the nucleophilic carboximidamide (). These differences impact solubility and metabolic stability.

Physicochemical Properties

The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like the cyclopropane-carboxylic acid derivative. However, ester-containing derivatives () may hydrolyze more readily under physiological conditions than the stable carboxamide bond .

生物活性

N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride, a compound with significant biological interest, has been the subject of various studies focusing on its pharmacological properties. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 250.74 g/mol

- CAS Number : 1052550-00-1

- Synonyms : N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride

N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride exhibits various mechanisms of action that contribute to its biological effects:

- Receptor Modulation : The compound has been shown to interact with multiple receptor systems, including serotonin and dopamine receptors, which are crucial for mood regulation and neuroprotection.

- Enzymatic Inhibition : It acts as an inhibitor of certain enzymatic pathways that are implicated in inflammation and pain, potentially offering analgesic effects.

- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride:

Case Study 1: Antidepressant Activity

A study conducted by researchers highlighted the antidepressant-like effects of N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride in rodent models. The compound was administered at various doses, with results showing a significant reduction in immobility time during forced swim tests, indicating enhanced mood and reduced depressive symptoms.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest potential therapeutic applications in treating inflammatory disorders.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy.

- Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.

- Formulation Development : Developing formulations for enhanced bioavailability and targeted delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。